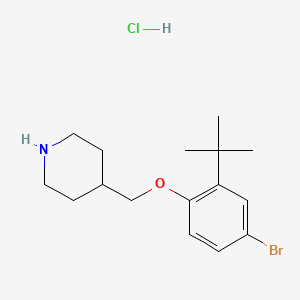

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Description

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride is a halogenated aromatic compound featuring a tert-butyl substituent, a bromine atom, and a piperidinylmethyl ether moiety. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, with characterization by techniques like IR, NMR, and mass spectrometry (MS) .

The piperidine moiety, often protonated as a hydrochloride salt, improves solubility and bioavailability.

Properties

IUPAC Name |

4-[(4-bromo-2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrNO.ClH/c1-16(2,3)14-10-13(17)4-5-15(14)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFLZMZDVUKZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride typically involves multiple steps. One common approach is the etherification of 4-Bromo-2-(tert-butyl)phenol with 4-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. The brominated phenyl ring and piperidinylmethyl ether moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The target compound differs from analogs primarily in substituent positioning and functional groups. Key comparisons include:

Phosphorothioate Derivatives ()

Compounds 1a–1e (e.g., O-{4-Bromo-2-[(3-chlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate ) feature phosphorothioate esters instead of ether linkages. These derivatives exhibit:

- Lower melting points (55–83°C) due to reduced crystallinity from bulky phosphorothioate groups .

- Higher molecular weights (478.72–523.18 g/mol) compared to the target compound’s estimated molecular formula (~C17H27BrClNO).

- Variable yields (63–89%), influenced by steric hindrance during synthesis .

Carbamate Derivatives ()

tert-Butyl N-(4-piperidinylmethyl)carbamate replaces the ether with a carbamate group. Key differences:

- Higher melting point (106–108°C) due to stronger hydrogen bonding from the carbamate .

- Simpler synthesis via carbamate protection of the piperidine nitrogen.

Piperidinylmethyl Ether Analogs ()

- 4-((2-Bromo-4-(tert-pentyl)phenoxy)methyl)piperidine hydrochloride () has a tert-pentyl group instead of tert-butyl, increasing lipophilicity and steric effects .

- 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride () features an ethyl spacer between the phenoxy and piperidine groups, altering conformational flexibility .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of piperidines and is characterized by its unique structural features, which include a bromine substitution on the phenyl ring and a tert-butyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C16H26BrClN2O

- Molecular Weight : 353.84 g/mol

- CAS Number : 1220018-95-0

The compound typically exists as a hydrochloride salt, which enhances its solubility and stability in various applications.

Research suggests that this compound interacts with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction may lead to modulation of neuronal signaling, making it a candidate for treating psychiatric and neurological disorders.

Analgesic and Anti-inflammatory Effects

The compound has been studied for its analgesic (pain-relieving) and anti-inflammatory properties. Preclinical studies indicate that it may inhibit specific pathways involved in pain perception and inflammation, potentially offering therapeutic benefits in conditions such as arthritis and neuropathic pain.

Neuropharmacological Studies

In vitro studies have demonstrated that this compound can influence neurotransmitter release. Its effects on serotonin receptors suggest potential applications in treating mood disorders, including depression and anxiety.

Tyrosinase Inhibition

Recent studies have explored the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. This property could be beneficial in dermatological applications, particularly for conditions involving hyperpigmentation .

Case Studies

- Study on Pain Models : In a rodent model of chronic pain, administration of this compound resulted in significant reductions in pain scores compared to controls, indicating its potential as an analgesic agent.

- Neurotransmitter Interaction : A study investigating the effects on serotonin levels showed that the compound significantly increased serotonin release from neuronal cultures, supporting its role as a neuroactive agent.

- Dermatological Applications : In vitro assays demonstrated that the compound effectively inhibited tyrosinase activity at concentrations comparable to established inhibitors like kojic acid, suggesting its potential use in skin-lightening formulations .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H26BrClN2O |

| Molecular Weight | 353.84 g/mol |

| CAS Number | 1220018-95-0 |

| Solubility | Soluble in water |

| Pharmacological Class | Piperidine derivative |

| Biological Activity | Effect |

|---|---|

| Analgesic | Significant pain relief |

| Anti-inflammatory | Reduction in inflammation |

| Tyrosinase Inhibition | Comparable to kojic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.